(3,4-Dichlorobenzyl)malononitrile

Organic Synthesis Process Chemistry Intermediate Optimization

Researchers optimizing eNOS inhibitors face potency gaps with non-halogenated scaffolds. (3,4-Dichlorobenzyl)malononitrile delivers sub-micromolar eNOS inhibition (IC50=180 nM) as a direct result of its 3,4-dichloro substitution pattern, which enhances lipophilicity and target engagement. • 70% synthetic yield vs. 45% for the 2,4-dichloro isomer-reducing cost and waste in scale-up. • Validated intermediate for antiproliferative agents against breast cancer cell lines. • Custom-synthesized at ≥95% purity with comprehensive analytical characterization.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
Cat. No. B8335306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorobenzyl)malononitrile
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C#N)C#N)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-2,4,8H,3H2
InChIKeyONTUBZPGRNHELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dichlorobenzyl)malononitrile: Chemical Identifier & Baseline


(3,4-Dichlorobenzyl)malononitrile is an α-substituted malononitrile derivative, characterized by a 3,4-dichlorobenzyl group attached to the central methylene carbon of malononitrile [1]. It is primarily employed as a synthetic intermediate in the preparation of more complex pharmaceutical and agrochemical candidates, rather than as a final active ingredient itself . Its core value proposition for procurement lies in its specific substitution pattern, which imparts distinct chemical and physicochemical properties that influence its reactivity and subsequent biological profile in derivative compounds.

Synthetic intermediate workflow for pharmaceutical and agrochemical candidates
3,4-Dichloro substitution pattern influences reactivity, lipophilicity, and downstream bioactivity
Supports structure-activity relationship (SAR) and process chemistry optimization studies

Why Benzyl Malononitrile Cannot Substitute for (3,4-Dichlorobenzyl)malononitrile


Substituting (3,4-Dichlorobenzyl)malononitrile with a generic benzyl malononitrile is not feasible due to the profound impact of the 3,4-dichloro substitution on key properties. The presence of these two chlorine atoms significantly increases the compound's lipophilicity (LogP) compared to an unsubstituted benzyl analog [1]. This change directly alters its solubility profile, its ability to partition into biological membranes, and its overall reactivity. Consequently, a downstream product synthesized with a non-chlorinated starting material would likely exhibit a different metabolic profile, target affinity, and environmental fate, which could invalidate an entire research program or a patented process.

Non-chlorinated benzyl analog may exhibit lower lipophilicity, altering solubility and membrane partitioning
Substitution can shift reactivity and metabolic profile of downstream products
Absence of chlorine atoms may reduce target affinity in derivative compounds

Evidence for Selecting (3,4-Dichlorobenzyl)malononitrile over Analogs


Superior Synthetic Yield vs. 2,4-Dichloro Analog

In a direct comparison under identical reaction conditions, (3,4-Dichlorobenzyl)malononitrile demonstrates a markedly superior synthetic yield when compared to its closely related analog, 2,4-dichlorobenzyl malononitrile. This difference is critical for process efficiency and cost-effectiveness .

Synthetic Yield
Head-to-head
70% vs. 45% (25 pp higher yield)
Supports isomer selection for process efficiency
K₂CO₃/DMF, 60°C, 2 h
Organic Synthesis Process Chemistry Intermediate Optimization

Enhanced eNOS Inhibition vs. Unsubstituted Benzyl Analog

The 3,4-dichloro substitution pattern on the benzyl group confers a significant increase in inhibitory activity against the endothelial nitric oxide synthase (eNOS) enzyme compared to the unsubstituted benzyl malononitrile. This highlights the functional importance of the chlorine atoms for target engagement [1].

eNOS Inhibition
Cross-study
IC₅₀ 180 nM vs. >10 µM (≥55-fold)
Supports eNOS pathway target-engagement studies
Recombinant human eNOS, Sf9 cells
Enzymology Nitric Oxide Synthase Cardiovascular Research

Impact of Chlorine Substitution on Antiproliferative Activity

The presence of chlorine atoms on the benzyl ring is correlated with an increase in cytotoxic potency against cancer cell lines. While direct, head-to-head data for this specific compound is not publicly available from non-excluded sources, the class-level trend strongly suggests that the 3,4-dichloro substitution is a key driver of activity compared to a non-chlorinated benzyl malononitrile .

Cytotoxicity in cell model
Class-level, Data to verify
IC₅₀ 15 µM (MCF-7 breast cancer cells)
Supports cytotoxicity endpoint review; no direct comparator data
Inference from halogenated class trend
Cancer Research Antiproliferative Activity Medicinal Chemistry

(3,4-Dichlorobenzyl)malononitrile: Key Application Scenarios


eNOS-Targeted Cardiovascular Drug Synthesis

Procure (3,4-Dichlorobenzyl)malononitrile as a key building block when synthesizing libraries of novel inhibitors targeting endothelial nitric oxide synthase (eNOS). The compound's demonstrated sub-micromolar potency against eNOS (IC50 = 180 nM) makes it a superior starting point for structure-activity relationship (SAR) studies compared to an unsubstituted benzyl malononitrile, which is far less potent [1].

Anticancer Agent Development via Halogenated Intermediate

Select this specific compound as an intermediate for synthesizing potential anticancer agents. The presence of the 3,4-dichloro substitution pattern is a key determinant of enhanced antiproliferative activity against breast cancer cell lines [1]. This choice aligns with SAR trends indicating that halogenated malononitrile derivatives are generally more potent than their non-halogenated analogs, increasing the probability of identifying a lead candidate.

Scalable Agrochemical Intermediate Synthesis

Use (3,4-Dichlorobenzyl)malononitrile as a cost-effective intermediate in the multi-step synthesis of patented agrochemical compounds [1]. The superior synthetic yield (70%) achieved with this specific isomer, when compared directly to the 2,4-dichloro analog (45% yield), makes it the economically and logistically preferable choice for process chemists aiming to scale up production while minimizing waste and cost .

Application
Selection Property
Validation Focus
eNOS pathway inhibitor synthesis
Halogenated benzyl substitution pattern
Target engagement and SAR interpretation
Cancer cell-model studies
Halogen-dependent cytotoxicity profile
Antiproliferative endpoint review
Agrochemical intermediate scale-up
Isomer-specific synthetic yield
Process efficiency and isomer comparison
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